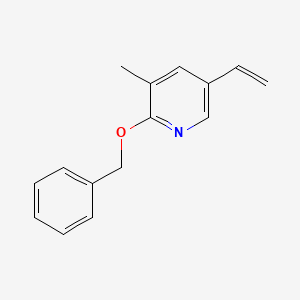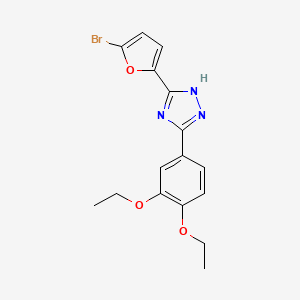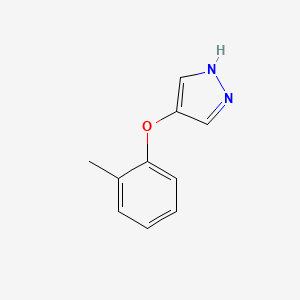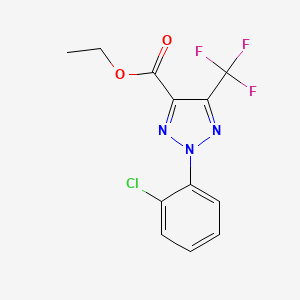
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrrole ring, which is further esterified with a methyl group at the carboxylate position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-bromobenzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
- Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can lead to different steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |
InChI 键 |
BHWWNZTUOAVDED-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


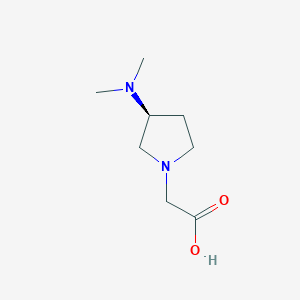
![3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11792635.png)

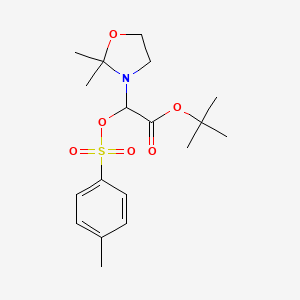
![3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11792656.png)


![2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792682.png)
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)
